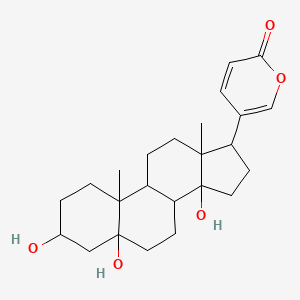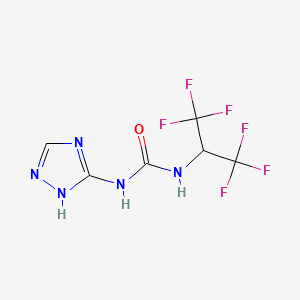![molecular formula C20H16ClN3O2 B12464360 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group (N=N) and an imino group (C=N), which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with nitrous acid to form the diazonium salt, which is then coupled with 2-hydroxy-3-methylbenzaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl and imino groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-4’-chloroazobenzene
- 4-[(4-chlorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Uniqueness
Compared to similar compounds, 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol stands out due to its dual functional groups (diazenyl and imino), which confer unique reactivity and potential for diverse applications. Its structural complexity allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C20H16ClN3O2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-6-methylphenol |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-3-2-4-18(20(13)26)22-12-14-11-17(9-10-19(14)25)24-23-16-7-5-15(21)6-8-16/h2-12,25-26H,1H3 |
InChI Key |
DDFTXZWPGAIMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


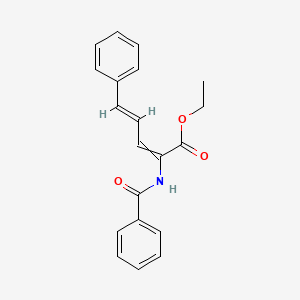
![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
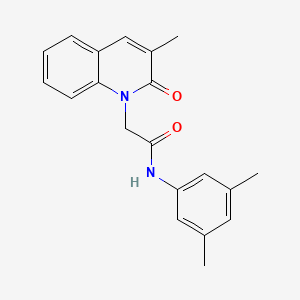
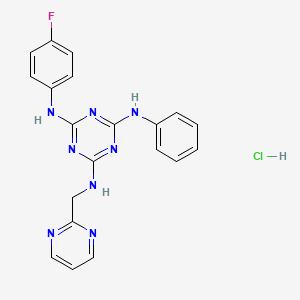

![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
